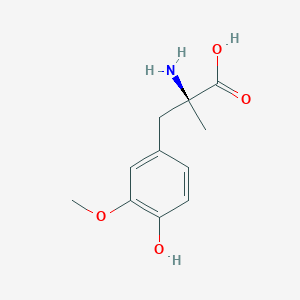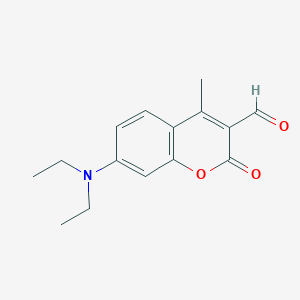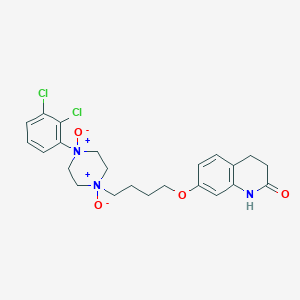
Aripiprazol-N,N-Dioxid
Übersicht
Beschreibung
Aripiprazol-N,N-Dioxid ist ein Metabolit des atypischen Antipsychotikums Aripiprazol. Es ist bekannt für seine einzigartigen pharmakologischen Eigenschaften und wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt. Die Verbindung hat die Summenformel C23H27Cl2N3O4 und ein Molekulargewicht von 480,38 .
Wissenschaftliche Forschungsanwendungen
Aripiprazole N,N-dioxide has a wide range of scientific research applications. It is used in the study of antipsychotic drugs and their metabolites, providing insights into their pharmacological properties and mechanisms of action. The compound is also used in the development of new therapeutic agents for the treatment of psychiatric disorders .
Its unique chemical properties make it a valuable compound for the development of advanced drug formulations .
Wirkmechanismus
Target of Action
Aripiprazole N,N-Dioxide, a metabolite of the atypical antipsychotic aripiprazole , primarily targets dopaminergic and 5-HT1A receptors . These receptors play a crucial role in the regulation of mood and psychotic disorders .
Mode of Action
Aripiprazole N,N-Dioxide exhibits a unique mode of action. Depending on endogenous dopamine levels and signaling status, it may act as a full antagonist, a moderate antagonist, or a partial agonist at dopamine D2 receptors (D2Rs) . This is consistent with purported biased ligand pharmacology . The efficacy of aripiprazole can be mainly attributed to this combination of partial agonism/antagonism at D2Rs and serotonin 5-HT1A receptors, together with antagonism at serotonin 5-HT2A receptors .
Biochemical Pathways
Aripiprazole N,N-Dioxide affects multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries . It has been shown to affect the induction of early genes, modulation of scaffolding proteins, and activation of transcription factors . It also has differential effects on intracellular pathways, such as the extracellular signal-regulated kinase (ERK), compared with full D2R antagonists .
Pharmacokinetics
Aripiprazole exhibits linear pharmacokinetics and is administered once daily . It is metabolized primarily by three biotransformation pathways: dehydrogenation, hydroxylation, and N-dealkylation . Based on in vitro studies, CYP3A4 and CYP2D6 enzymes are responsible for the dehydrogenation and hydroxylation of aripiprazole, and N-dealkylation is catalyzed by CYP3A4 .
Result of Action
The molecular and cellular effects of Aripiprazole N,N-Dioxide’s action are complex and multifaceted. It has been shown to affect multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries . The effect of chronic administration of aripiprazole on D2R affinity state and number has been especially highlighted, with relevant translational implications for long-term treatment of psychosis .
Action Environment
It is known that the dopaminergic tone can influence aripiprazole’s pharmacodynamic features
Biochemische Analyse
Biochemical Properties
Aripiprazole N,N-Dioxide has been shown to have significant solubility in supercritical carbon dioxide (SC-CO2), which is crucial in the fabrication of micro/nano-scaled drugs . This suggests that Aripiprazole N,N-Dioxide could potentially interact with various enzymes, proteins, and other biomolecules in biochemical reactions.
Cellular Effects
It is hypothesized to have effects on cell-protective mechanisms and neurite growth .
Molecular Mechanism
Aripiprazole, its parent compound, is known to act as a partial agonist at dopamine D2 receptors (D2Rs), providing ‘adaptive’ pharmacological activity . It may act as a full antagonist, a moderate antagonist, or a partial agonist at D2Rs, depending on endogenous dopamine levels and signaling status .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Aripiprazole N,N-Dioxide in laboratory settings. Aripiprazole has been shown to reduce drinking in non-treatment seeking alcoholics over six days of natural drinking .
Dosage Effects in Animal Models
nigrostriatal dopaminergic pathways .
Metabolic Pathways
Aripiprazole, its parent compound, is known to affect the dopamine receptor in the treatment of alcoholism .
Transport and Distribution
There is limited information available on the transport and distribution of Aripiprazole N,N-Dioxide within cells and tissues. Aripiprazole, its parent compound, is known to have a unique pharmacological profile that provides ‘adaptive’ pharmacological activity .
Subcellular Localization
Computational methods have been developed to predict the subcellular locations of proteins, which could potentially be applied to Aripiprazole N,N-Dioxide .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Aripiprazol-N,N-Dioxid kann durch Oxidation von Aripiprazol synthetisiert werden. Der Prozess beinhaltet die Verwendung von Oxidationsmitteln unter kontrollierten Bedingungen, um das gewünschte Produkt zu erhalten .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet typischerweise großtechnische Oxidationsprozesse. Diese Prozesse sind auf hohe Ausbeute und Reinheit optimiert, um sicherzustellen, dass die Verbindung die notwendigen Standards für Forschung und pharmazeutische Anwendungen erfüllt .
Chemische Reaktionsanalyse
Reaktionstypen: this compound unterliegt in erster Linie Oxidationsreaktionen. Es kann auch an anderen Arten von chemischen Reaktionen wie Reduktion und Substitution teilnehmen, abhängig von den verwendeten Reagenzien und Bedingungen .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Oxidation von Aripiprazol zu this compound verwendet werden, umfassen Wasserstoffperoxid und andere Oxidationsmittel. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um sicherzustellen, dass das gewünschte Produkt erhalten wird .
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das bei der Oxidation von Aripiprazol gebildet wird, ist this compound. Andere Nebenprodukte können ebenfalls gebildet werden, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. Es wird bei der Untersuchung von Antipsychotika und deren Metaboliten verwendet und liefert Einblicke in ihre pharmakologischen Eigenschaften und Wirkmechanismen. Die Verbindung wird auch bei der Entwicklung neuer Therapeutika zur Behandlung von psychischen Erkrankungen eingesetzt .
Seine einzigartigen chemischen Eigenschaften machen es zu einer wertvollen Verbindung für die Entwicklung fortschrittlicher Arzneimittelformulierungen .
Wirkmechanismus
This compound entfaltet seine Wirkung durch partielle Agonisierung an Dopamin-D2-Rezeptoren und Serotonin-5-HT1A-Rezeptoren sowie Antagonismus an Serotonin-5-HT2A-Rezeptoren. Dieser einzigartige Wirkmechanismus trägt zu seiner Wirksamkeit als Antipsychotikum bei. Die Interaktion der Verbindung mit diesen molekularen Zielstrukturen und Signalwegen ist ein zentrales Forschungsgebiet und liefert wertvolle Erkenntnisse über ihre pharmakologischen Eigenschaften .
Analyse Chemischer Reaktionen
Types of Reactions: Aripiprazole N,N-dioxide primarily undergoes oxidation reactions. It can also participate in other types of chemical reactions, such as reduction and substitution, depending on the reagents and conditions used .
Common Reagents and Conditions: Common reagents used in the oxidation of aripiprazole to form aripiprazole N,N-dioxide include hydrogen peroxide and other oxidizing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Major Products Formed: The major product formed from the oxidation of aripiprazole is aripiprazole N,N-dioxide. Other minor by-products may also be formed, depending on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- Brexpiprazol
- Cariprazin
- Risperidon
Einzigartigkeit: Aripiprazol-N,N-Dioxid ist aufgrund seines spezifischen Wirkmechanismus und seiner Rolle als Metabolit von Aripiprazol einzigartig. Im Gegensatz zu anderen ähnlichen Verbindungen zeigt es eine partielle Agonisierung an Dopamin-D2-Rezeptoren, was zu seinem besonderen pharmakologischen Profil beiträgt. Dies macht es zu einer wertvollen Verbindung für Forschungs- und therapeutische Anwendungen .
Eigenschaften
IUPAC Name |
7-[4-[4-(2,3-dichlorophenyl)-1,4-dioxidopiperazine-1,4-diium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2N3O4/c24-19-4-3-5-21(23(19)25)28(31)13-11-27(30,12-14-28)10-1-2-15-32-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMBGUILKWQHOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCC[N+]3(CC[N+](CC3)(C4=C(C(=CC=C4)Cl)Cl)[O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436809 | |
| Record name | Aripiprazole N,N-Dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
573691-13-1 | |
| Record name | Aripiprazole N,N-Dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(7-Chlorobenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B122846.png)

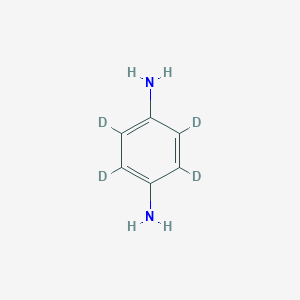
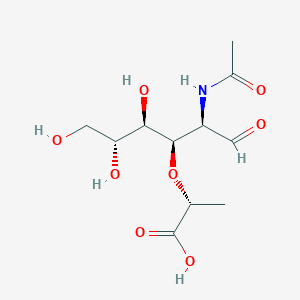

![5-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B122866.png)





